molecular formula C27H44O2 B3415322 Calcifediol-d3 CAS No. 140710-94-7

Calcifediol-d3

货号: B3415322
CAS 编号: 140710-94-7
分子量: 403.7 g/mol
InChI 键: JWUBBDSIWDLEOM-CMMPNOGOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Calcifediol, also known as calcidiol or 25-hydroxyvitamin D3, is a form of vitamin D produced in the liver by hydroxylation of vitamin D3 (cholecalciferol) by the enzyme vitamin D 25-hydroxylase . It is a major circulating metabolite of vitamin D3 and acts as a competitive inhibitor . It is used to treat secondary hyperparathyroidism in adult patients with stage 3 or 4 chronic kidney disease and serum total 25-hydroxyvitamin D levels less than 30 ng/mL .


Synthesis Analysis

Calcifediol is the precursor of vitamin D3. It is synthesized in the liver, by hydroxylation of cholecalciferol (vitamin D3) at the 25-position . This enzymatic 25-hydroxylase reaction is mostly due to the actions of CYP2R1, present in microsomes, although other enzymes such as mitochondrial CYP27A1 can contribute .


Molecular Structure Analysis

A key molecular difference between calcifediol and vitamin D3 is that calcifediol is one step closer in the metabolic pathway to biologically active vitamin D . The additional hydroxyl group on carbon 25 of calcifediol confers pharmacokinetic properties that can be pharmacologically advantageous in certain clinical situations .


Chemical Reactions Analysis

Calcifediol undergoes hydroxylation in the mitochondria of kidney tissue, and this reaction is activated by the renal 25-hydroxyvitamin D3-1- (alpha)-hydroxylase to produce calcitriol (1,25- dihydroxycholecalciferol), the active form of vitamin D3 .


Physical and Chemical Properties Analysis

Calcifediol differs pharmacokinetically from vitamin D3 in several ways. It is independent of hepatic 25-hydroxylation and thus is one step closer in the metabolic pathway to active vitamin D. At comparable doses to vitamin D3, calcifediol achieves target serum 25(OH)D concentrations more rapidly and in contrast to vitamin D3, it has a predictable and linear dose–response curve irrespective of baseline serum 25(OH)D concentrations .

科学研究应用

维生素 D 缺乏和代谢物分析

卡斯蒂略-佩纳多等人(2023 年)的一项研究重点关注维生素 D 缺乏的重要性,并提出了一种涉及 II 期代谢物(包括钙化二醇)的新策略来评估维生素 D 状态。这种方法可以重新定义对维生素 D 缺乏的理解,表明钙化二醇在提供身体维生素 D 状态的更全面情况方面发挥的作用 (Castillo-Peinado et al., 2023).

维生素 D 补充剂的功效

佩雷斯-卡斯特里永等人(2022 年)回顾了钙化二醇在治疗维生素 D 缺乏症中的功效。他们指出,与胆钙化固醇相比,钙化二醇具有起效快、效力更强等优点,表明其在管理普通人群维生素 D 水平方面很有效 (Pérez-Castrillón et al., 2022).

生物技术生产

阿卜杜勒穆格尼等人(2020 年)展示了使用基于巨大芽孢杆菌的系统将维生素 D3 生物转化为钙化二醇。这项研究强调了生物技术方法在生产钙化二醇方面的潜力,这可能对治疗维生素 D3 缺乏症和其他健康状况产生影响 (Abdulmughni et al., 2020).

肌肉功能改善

Iolascon 等人(2017 年)的一项研究调查了钙化二醇对绝经后妇女肌肉功能和身体表现的影响。结果显示出显着改善,表明钙化二醇在增强肌肉功能和降低这一人群跌倒风险方面的潜力 (Iolascon et al., 2017).

钙化二醇的药代动力学

杰特等人(2014 年)探索了钙化二醇的药代动力学,提供了对与维生素 D3 相比,其在增加血浆 25(OH)D3 浓度方面的效力和功效的见解。这项研究对于了解钙化二醇在临床环境中的剂量和给药至关重要 (Jetter et al., 2014).

在 COVID-19 治疗中的潜力

Jungreis 和 Kellis (2020) 分析了一项试验,表明对住院的 COVID-19 患者进行钙化二醇治疗显着减少了 ICU 入院率。这一发现表明钙化二醇在治疗严重 COVID-19 病例中具有潜在作用 (Jungreis & Kellis, 2020).

青少年肾性骨营养不良治疗

Langman 等人(1982 年)对钙化二醇对儿童肾性骨营养不良的影响进行了研究,显示骨损伤和线性生长得到改善。这突出了钙化二醇在小儿骨骼疾病中的治疗潜力 [(Langman et al., 1982)](https://consensus.app/papers/25hydroxyvitamin-therapy-juvenile-osteodystrophy-langman/c695f06a24b95d8fa9bdef8759c72642/?utm_source=chatgpt).

血脂谱改善

Catalano 等人(2015 年)调查了钙化二醇对绝经后妇女血脂谱的影响。研究发现,钙化二醇改善了血脂谱,表明其在管理心血管危险因素方面具有潜在益处 (Catalano et al., 2015).

对细胞的非基因组效应

Donati 等人(2021 年)探讨了钙化二醇对人成骨细胞前体的非基因组效应。研究揭示了钙化二醇激活快速细胞通路的的能力,提供了对其更广泛生理作用的见解 (Donati et al., 2021).

与维生素 D3 的比较效应

Bischoff-Ferrari (2013) 概述了钙化二醇和维生素 D3 补充剂之间的差异,强调钙化二醇可立即且持续增加血清 25-羟基维生素 D 浓度 (Bischoff-Ferrari, 2013).

呼吸道疾病治疗

Entrenas-Castillo 等人(2022 年)讨论了钙化二醇在治疗呼吸道疾病(包括 COVID-19)中的作用。他们的研究结果表明,钙化二醇可快速改善维生素 D 状态,并可能对呼吸道健康产生积极影响 (Entrenas-Castillo et al., 2022).

老年人的剂量反应

Vaes 等人(2017 年)进行了一项随机对照试验,以研究钙化二醇在老年人中的剂量反应效应。试验表明,钙化二醇补充剂有效提高了血清 25(OH)D3 浓度,改善了维生素 D 状态 (Vaes et al., 2017).

作用机制

Target of Action

Calcifediol-d3, also known as 25-hydroxyvitamin D3, primarily targets the Vitamin D Receptor (VDR) . The VDR is a nuclear receptor that regulates gene expression when activated by calcifediol . This interaction affects the transcription of thousands of genes by binding to repeated sequences present in their promoter region, named vitamin D-responsive elements (VDREs) .

Mode of Action

Calcifediol is transformed in the kidney by 25-hydroxyvitamin D3-1- (alpha)-hydroxylase to calcitriol, the active form of vitamin D3 . Calcitriol binds to intracellular receptors that then function as transcription factors to modulate gene expression . This interaction results in the regulation of various biological processes, including calcium absorption in the gut, bone mineralization, and immune system modulation .

Biochemical Pathways

The primary biochemical pathway of this compound involves its conversion to calcitriol, the active form of vitamin D3 . This conversion is facilitated by the enzyme 25-hydroxyvitamin D3-1- (alpha)-hydroxylase, primarily in the kidney . The active form, calcitriol, then binds to the VDR, influencing the transcription of genes involved in calcium and phosphate homeostasis, bone mineralization, and immune response .

Pharmacokinetics

Calcifediol differs pharmacokinetically from vitamin D3 in several ways. It is independent of hepatic 25-hydroxylation and thus is one step closer in the metabolic pathway to active vitamin D . At comparable doses to vitamin D3, calcifediol achieves target serum 25(OH)D concentrations more rapidly and has a predictable and linear dose–response curve irrespective of baseline serum 25(OH)D concentrations . The intestinal absorption of calcifediol is relatively preserved in patients with fat malabsorption, and it is more hydrophilic than vitamin D3, thus being less prone to sequestration in adipose tissue .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in calcium and phosphate homeostasis, and skeletal health . By binding to the VDR, calcifediol influences the transcription of genes that regulate these processes . This can lead to increased calcium absorption in the gut, enhanced bone mineralization, and modulation of the immune response .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the level of sun exposure can affect the body’s vitamin D synthesis, which in turn influences the availability of this compound . Additionally, factors such as obesity, liver disease, and malabsorption conditions can affect the pharmacokinetics of this compound, potentially requiring adjustments in dosing .

安全和危害

Safety data sheets suggest avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment. It is also recommended to provide appropriate exhaust ventilation at places where dust is formed .

未来方向

Given the substantial global prevalence of vitamin D deficiency and the association between vitamin D deficiency and a wide range of chronic conditions, there is growing interest in vitamin D research. Calcifediol, due to its pleiotropic effects, is suitable for use in all patients with vitamin D deficiency and may be preferable to vitamin D3 for patients with obesity, liver disease, malabsorption, and those who require a rapid increase in 25(OH)D concentrations .

生化分析

Biochemical Properties

Calcifediol-d3 interacts with various enzymes, proteins, and other biomolecules. It is independent of hepatic 25-hydroxylation, making it one step closer in the metabolic pathway to active vitamin D . It also interacts with the Vitamin D Receptor (VDR) with weaker affinity than calcitriol, exerting gene-regulatory properties .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it regulates the transcription of thousands of genes by binding to repeated sequences present in their promoter region, named vitamin D-responsive elements (VDREs) .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to biomolecules like the VDR, influencing enzyme inhibition or activation, and changes in gene expression . It also triggers rapid non-genomic responses through its interaction with specific membrane vitamin D receptors .

Temporal Effects in Laboratory Settings

Over time, this compound shows changes in its effects in laboratory settings. It achieves target serum 25(OH)D concentrations more rapidly than vitamin D3 and has a predictable and linear dose–response curve irrespective of baseline serum 25(OH)D concentrations .

Metabolic Pathways

This compound is involved in the metabolic pathway of vitamin D. It is synthesized in the liver, by hydroxylation of cholecalciferol (vitamin D3) at the 25-position . This enzymatic 25-hydroxylase reaction is mostly due to the actions of CYP2R1, present in microsomes .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is more hydrophilic than vitamin D3 and thus is less prone to sequestration in adipose tissue . The intestinal absorption of this compound is relatively preserved in patients with fat malabsorption .

属性

IUPAC Name

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]-1-deuterioethylidene]-4-(dideuteriomethylidene)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/b21-11+,22-12-/t20-,23+,24-,25+,27-/m1/s1/i1D2,12D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUBBDSIWDLEOM-CMMPNOGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=C\1CC[C@@H](C/C1=C(\[2H])/C=C/2\CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)(C)O)C)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747283
Record name (3S,5Z,7E)-(6,19,19-~2~H_3_)-9,10-Secocholesta-5,7,10-triene-3,25-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140710-94-7, 1262843-45-7
Record name (εR,1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-Hydroxy-2-(methylene-d2)cyclohexylidene]ethylidene-2-d]octahydro-α,α,ε,7a-tetramethyl-1H-indene-1-pentanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=140710-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S,5Z,7E)-(6,19,19-~2~H_3_)-9,10-Secocholesta-5,7,10-triene-3,25-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Calcifediol-d3
Reactant of Route 2
Calcifediol-d3
Reactant of Route 3
Calcifediol-d3
Reactant of Route 4
Calcifediol-d3
Reactant of Route 5
Reactant of Route 5
Calcifediol-d3
Reactant of Route 6
Calcifediol-d3

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。